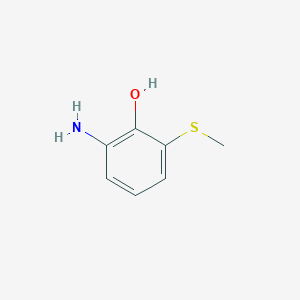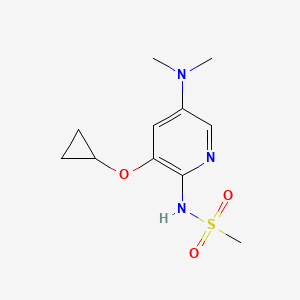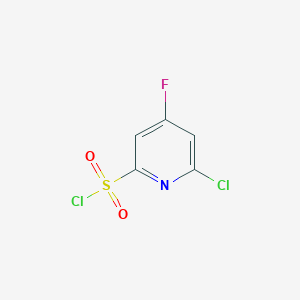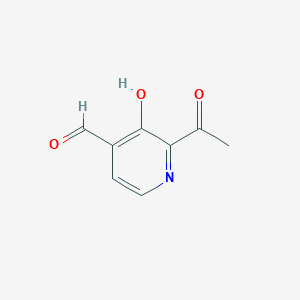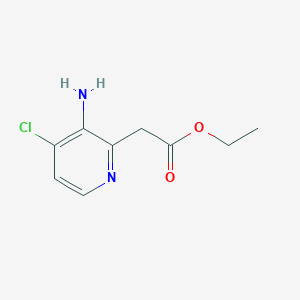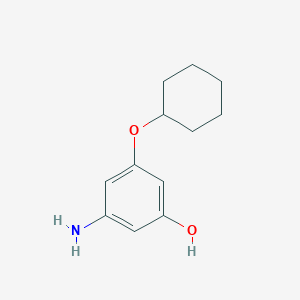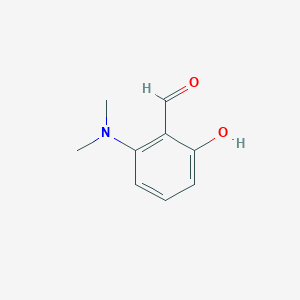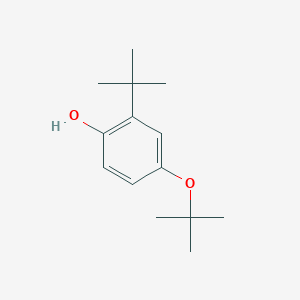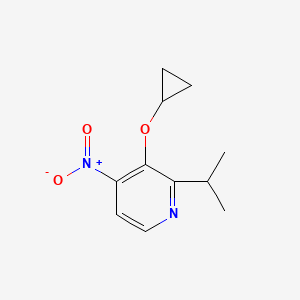
3-Cyclopropoxy-2-isopropyl-4-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropoxy-2-isopropyl-4-nitropyridine is an organic compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol This compound is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a nitro group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-isopropyl-4-nitropyridine can be achieved through a multi-step process involving the nitration of pyridine derivatives. One common method involves the nitration of pyridine N-oxide with a mixture of fuming nitric acid and concentrated sulfuric acid, followed by the reaction with phosphorus trichloride to yield the desired nitropyridine . The reaction conditions typically involve controlled temperatures and careful handling of reagents to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance safety and efficiency. Continuous flow systems allow for better control of reaction parameters, minimizing the risk of hot spots and undesired by-products . This method is particularly useful for scaling up the production of nitropyridine derivatives.
化学反応の分析
Types of Reactions
3-Cyclopropoxy-2-isopropyl-4-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
3-Cyclopropoxy-2-isopropyl-4-nitropyridine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Cyclopropoxy-2-isopropyl-4-nitropyridine involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The compound may also act as a ligand, binding to specific receptors or enzymes and modulating their activity. Detailed studies on its mechanism of action are essential to understand its effects fully.
類似化合物との比較
Similar Compounds
4-Cyclopropoxy-2-isopropyl-3-nitropyridine: Similar structure with the nitro group at a different position.
3-Cyclopropoxy-2-isopropyl-5-nitropyridine: Another isomer with the nitro group at the 5-position.
Uniqueness
3-Cyclopropoxy-2-isopropyl-4-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
1243360-13-5 |
|---|---|
分子式 |
C11H14N2O3 |
分子量 |
222.24 g/mol |
IUPAC名 |
3-cyclopropyloxy-4-nitro-2-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)10-11(16-8-3-4-8)9(13(14)15)5-6-12-10/h5-8H,3-4H2,1-2H3 |
InChIキー |
SGTJBKJHHMPJOT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC=CC(=C1OC2CC2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


